2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid 2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1268053-56-0
VCID: VC4349951
InChI: InChI=1S/C13H13NO2S/c1-13(2,12(15)16)10-8-17-11(14-10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16)
SMILES: CC(C)(C1=CSC(=N1)C2=CC=CC=C2)C(=O)O
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31

2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid

CAS No.: 1268053-56-0

Cat. No.: VC4349951

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31

* For research use only. Not for human or veterinary use.

2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid - 1268053-56-0

Specification

CAS No. 1268053-56-0
Molecular Formula C13H13NO2S
Molecular Weight 247.31
IUPAC Name 2-methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid
Standard InChI InChI=1S/C13H13NO2S/c1-13(2,12(15)16)10-8-17-11(14-10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16)
Standard InChI Key DMDKNUMZCRFOPQ-UHFFFAOYSA-N
SMILES CC(C)(C1=CSC(=N1)C2=CC=CC=C2)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Structural Features

The molecule consists of a 1,3-thiazole heterocycle—a five-membered ring containing sulfur and nitrogen atoms—substituted with a phenyl group at position 2 and a branched propanoic acid chain at position 4. The methyl group at the β-position of the propanoic acid introduces steric hindrance, potentially influencing both the compound's conformational flexibility and intermolecular interactions .

Spectroscopic Characterization

While specific spectral data for 2-methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid are unavailable, analogous thiazole-propanoic acid derivatives exhibit distinctive NMR patterns. For example, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid shows characteristic proton signals at δ 2.62 ppm (CH₂CO), δ 4.11 ppm (NCH₂), and aromatic protons between δ 7.31–7.50 ppm . Infrared spectroscopy of related compounds typically reveals C=O stretches near 1,700 cm⁻¹ and thiazole ring vibrations between 1,450–1,550 cm⁻¹ .

Physicochemical Parameters

Based on structurally similar compounds, key properties can be extrapolated:

PropertyEstimated ValueBasis for Estimation
Molecular Weight289.35 g/molC₁₅H₁₅NO₂S calculation
LogP (Octanol-Water)2.8 ± 0.3Analog data from PubChem
Aqueous Solubility0.12 mg/mL (25°C)QSPR models for thiazoles
pKa (Carboxylic Acid)4.2–4.6Comparison to propanoic acids

The methyl group at the propanoic acid's β-position likely enhances lipid solubility compared to linear-chain analogs, potentially improving membrane permeability .

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The 1,3-thiazole core is typically constructed via the Hantzsch reaction, which involves condensation of thiourea derivatives with α-halo carbonyl compounds. For example, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid is synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid under basic aqueous conditions (yield: 68–72%) . Adapting this method, the target compound could be synthesized through:

  • Preparation of N-(2-phenyl-1,3-thiazol-4-yl)propanoic acid precursor

  • Methylation at the β-position using methyl iodide in DMF

  • Acidic workup to yield the final product

Reaction optimization studies on similar systems show that sodium carbonate in aqueous media provides superior yields compared to organic solvents .

Post-Synthetic Modifications

The carboxylic acid moiety enables further derivatization:

  • Esterification: Treatment with methanol/H₂SO₄ produces methyl esters for improved solubility

  • Amide Formation: Coupling with amines via EDC/HOBt chemistry generates bioactive analogs

  • Metal Complexation: Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) enhances antimicrobial activity

Biological Activities of Structural Analogs

Antimicrobial Properties

Thiazole-propanoic acid hybrids demonstrate broad-spectrum activity:

MicroorganismMIC (μg/mL)Compound Analog
Staphylococcus aureus12.53-(N-(5-bromothiophen-2-yl)...
Escherichia coli25.0Methyl 3-((3-phenyl...)
Candida albicans50.0Hydrazone derivatives

Mechanistic studies suggest inhibition of bacterial DNA gyrase and fungal lanosterol demethylase .

Plant Growth Regulation

Remarkably, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid increases rapeseed yield by 40% at 150 mg/L through enhanced photosynthetic efficiency and nutrient uptake . Field trials demonstrate:

ParameterControlTreated (150 mg/L)Change
Seed Yield (t/ha)1.742.44+40%
Oil Content (%)38.243.7+14.4%
1000-Seed Weight (g)3.654.17+14.2%

These effects are attributed to auxin-like activity and upregulation of oleosin proteins .

Structure-Activity Relationships

Key structural determinants of biological activity include:

  • Thiazole Ring Substitution: Electron-withdrawing groups (NO₂, Br) at position 5 enhance antimicrobial activity by 3–5 fold

  • Spatial Orientation: The (E)-configuration of exocyclic double bonds in hydrazone derivatives improves DNA intercalation

  • Acid Functionality: Free carboxylic acids show superior plant growth regulation compared to ester derivatives

  • Branched Alkyl Chains: β-methyl substitution increases metabolic stability in hepatic microsome assays

Toxicological Profile

Limited toxicity data exist for exact analogs, but related compounds exhibit:

  • Acute Toxicity (LD₅₀): >2,000 mg/kg (oral, rats)

  • Genotoxicity: Negative in Ames test up to 500 μg/plate

  • Ecotoxicity: LC₅₀ (Daphnia magna): 85 mg/L (96h exposure)

Notably, the carboxylic acid group may cause mild gastrointestinal irritation at doses >300 mg/kg .

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